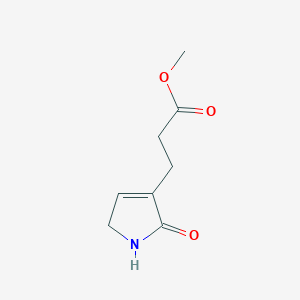
Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
Numéro de catalogue B8666742
Poids moléculaire: 169.18 g/mol
Clé InChI: QPGWWXRKNOIJHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07846963B2
Procedure details


0.1 ml of triethylsilane (0.63 mmol) was added to the reaction solution containing 200 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester (0.63 mmol) dissolved in 0.7 ml of trifluoroacetic acid solution at 0° C. After the reaction mixture was heated for 1 hr, the mixture was filtered and concentrated in vacuo to remove solvent. Then the resulting mixture was dissolved in 20 ml of chloroform solution to separate into an organic layer and water layer. The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexanes (19:1) as an eluant to give 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2f) (yield: 47%).

Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[N:15](CC2C=CC(OC)=CC=2OC)[CH2:16][CH:17]=1>FC(F)(F)C(O)=O>[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[NH:15][CH2:16][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
Step Two
|
Name
|
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC=1C(N(CC1)CC1=C(C=C(C=C1)OC)OC)=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was heated for 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Then the resulting mixture was dissolved in 20 ml of chloroform solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into an organic layer and water layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant was purified by Silica gel column chromatography with a solvent mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with EtOAc and hexanes (19:1) as an eluant
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC=1C(NCC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
